REACTION_CXSMILES
|
C(O[C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[N:5]=1)C.O=P(Cl)(Cl)[Cl:17]>CN(C=O)C>[Cl:17][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[N:5]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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C(C)OC1=NC(=NC=C1)N1CCCC1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was irradiated under microwave at 160° C. for 1.5 h
|
Duration
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1.5 h
|
Type
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CUSTOM
|
Details
|
Most of the solvent was evaporated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was added in portions to ice-water
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Type
|
ADDITION
|
Details
|
containing ammonia
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |